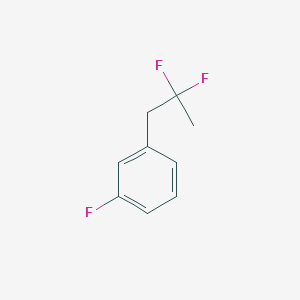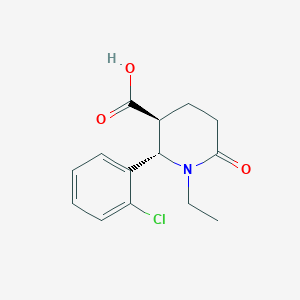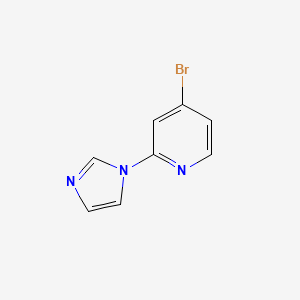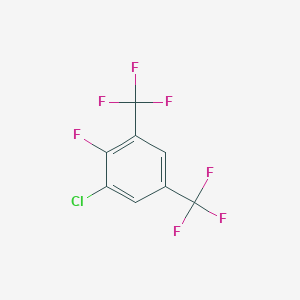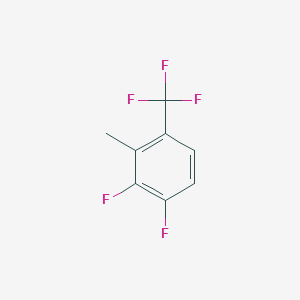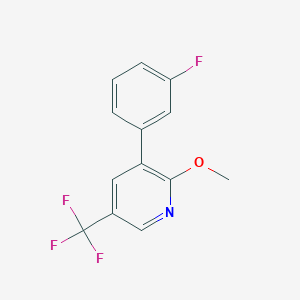
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol
説明
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol, also known as 3-P5TFP, is a small molecule that has been used in various scientific research applications. Its unique structure and properties make it a valuable tool for studying a variety of biological processes and functions. 3-P5TFP has been used in numerous studies to investigate the mechanism of action of various drugs, the biochemical and physiological effects of various compounds, and the advantages and limitations for laboratory experiments.
科学的研究の応用
Chemical Synthesis and Catalysts
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol serves as a precursor in the synthesis of complex heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Studies have shown that pyridine-based compounds, including those with trifluoromethyl groups, are crucial in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, known for their broad applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023). These compounds act as hybrid catalysts, facilitating the synthesis of derivatives through one-pot multicomponent reactions, underscoring the role of pyridine derivatives in enhancing the efficiency of synthetic pathways.
Biological and Medicinal Applications
Pyridine derivatives, including the trifluoromethylated pyridines, have been extensively studied for their biological and medicinal applications. These compounds exhibit a wide range of biological activities, such as antiviral, antibacterial, anticancer, and anti-inflammatory properties (Altaf et al., 2015; Abu-Taweel et al., 2022). The structural versatility of pyridine-based compounds allows for the design of molecules with targeted biological activities, making them valuable in drug discovery and development.
Chemosensing and Analytical Chemistry
Pyridine and its derivatives, including those with trifluoromethyl groups, play a significant role in chemosensing applications. These compounds are used as chemosensors for the detection of metal ions and other analytes due to their ability to form complexes with ions, demonstrating their utility in environmental, agricultural, and biological sample analysis (Alharbi, 2022). The presence of a trifluoromethyl group can enhance the electronic properties and binding affinity of pyridine-based chemosensors, contributing to their sensitivity and selectivity.
将来の方向性
: Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21120–21128. Link : Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1969(15), 1505–1508. [Link](https://pub
特性
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)8-4-9(10(17)16-6-8)7-2-1-3-15-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGYZOSOCBOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CNC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



